molecular formula C15H18N4O3S B280081 N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea

N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea

Cat. No.: B280081
M. Wt: 334.4 g/mol
InChI Key: LPLAMRPHQHSCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a carbamothioyl group attached to a 2,5-dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea typically involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and an alkylating agent to form the corresponding carbamothioyl derivative. This intermediate is then reacted with 1-ethyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H18N4O3S/c1-4-19-9-10(8-16-19)14(20)18-15(23)17-12-7-11(21-2)5-6-13(12)22-3/h5-9H,4H2,1-3H3,(H2,17,18,20,23)

InChI Key

LPLAMRPHQHSCBK-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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